Tris(4-nonylphenyl) phosphite

Description

Properties

IUPAC Name |

tris(4-nonylphenyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H69O3P/c1-4-7-10-13-16-19-22-25-40-28-34-43(35-29-40)46-49(47-44-36-30-41(31-37-44)26-23-20-17-14-11-8-5-2)48-45-38-32-42(33-39-45)27-24-21-18-15-12-9-6-3/h28-39H,4-27H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMXGCZJYUCMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCC)OC3=CC=C(C=C3)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H69O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872866 | |

| Record name | Phenol, 4-nonyl-, phosphite (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

689.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid | |

| Record name | Phenol, 4-nonyl-, phosphite (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3050-88-2, 26523-78-4 | |

| Record name | Phenol, 4-nonyl-, phosphite (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3050-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(nonylphenyl)phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003050882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-nonyl-, phosphite (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-nonyl-, phosphite (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-nonyl-, phosphite (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(NONYLPHENYL)PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E423N4NW2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tris(4-nonylphenyl) phosphite: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-nonylphenyl) phosphite (B83602) (TNPP) is a synthetic organophosphorus compound widely employed as an antioxidant and stabilizer in the polymer industry.[1] Its primary function is to protect polymeric materials from degradation during high-temperature processing and to enhance their long-term stability.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methods pertaining to TNPP. Furthermore, it delves into the compound's mechanisms of action, including its role as a secondary antioxidant in polymers and its recently uncovered interactions with biological signaling pathways. This document aims to serve as a critical resource for researchers in material science and drug development by presenting detailed experimental protocols and visualizing complex molecular and cellular processes.

Chemical Structure and Identification

Tris(4-nonylphenyl) phosphite is a complex organic molecule consisting of a central phosphorus atom bonded to three 4-nonylphenoxy groups. The nonyl group is typically a branched alkyl chain.

Chemical Formula: C₄₅H₆₉O₃P

Molecular Weight: 689.00 g/mol [3]

CAS Number: 26523-78-4[3]

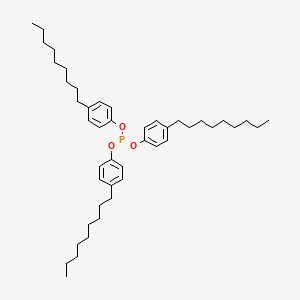

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Physical State | Viscous liquid | [4] |

| Color | Colorless to pale yellow | [2] |

| Boiling Point | >360 °C | [4] |

| Density | 0.99 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.528 | [4] |

| Water Solubility | Insoluble | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of TNPP involves the reaction of 4-nonylphenol (B119669) with phosphorus trichloride (B1173362).[3] An improved, high-yield process is detailed below.[5]

Materials:

-

4-nonylphenol (at least a 4% weight excess)

-

Phosphorus trichloride (PCl₃)

-

Reaction vessel with agitation and heating capabilities

-

Thin-film distillation apparatus

Procedure:

-

Combine at least a 4 weight percent excess of 4-nonylphenol with phosphorus trichloride in the reaction vessel.

-

Agitate and heat the mixture to a temperature sufficient to liberate the hydrochloric acid (HCl) byproduct. The reaction temperature can range from room temperature to 130°C.

-

After the reaction is complete, remove the excess unreacted 4-nonylphenol from the crude product using thin-film distillation.

-

The distillation should be performed under a vacuum of 0.01-10 mm Hg at a temperature between 100°C and 350°C.

-

This process yields a final product with a residual chloride level of 90 ppm or less, an acid number of 0.1 or less, and a nonylphenol content of 0.1 weight percent or less.

Caption: Workflow for the synthesis of this compound.

Quantification of this compound in Food Packaging by LC-MS/MS

This protocol describes a method for the quantification of TNPP in multilayer laminates used for food packaging.[6]

Materials:

-

Multilayer laminate sample

-

Organic solvents for extraction

-

LC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) source

Procedure:

-

Extraction: Extract TNPP from a known surface area of the laminate sample using appropriate organic solvents.

-

LC-MS/MS Analysis:

-

Inject the extract into the LC-MS/MS system.

-

Employ a suitable chromatographic column and mobile phase gradient to achieve separation.

-

Detect and quantify TNPP using the mass spectrometer in APCI positive ion mode, monitoring for specific precursor-to-product ion transitions.

-

-

Data Analysis: Quantify the amount of TNPP in the sample by comparing the peak area to a calibration curve generated from standards of known concentrations. The limit of quantification for this method is approximately 0.50 µg/dm².

Caption: Analytical workflow for TNPP quantification.

Mechanisms of Action

Antioxidant Activity in Polymers

TNPP functions as a secondary antioxidant, also known as a hydroperoxide decomposer, in polymers.[2] During polymer degradation, hydroperoxides (ROOH) are formed, which can lead to chain scission and a loss of mechanical properties. TNPP reacts with these hydroperoxides, converting them into stable, non-radical products, thereby interrupting the degradation cycle.

Caption: Antioxidant mechanism of TNPP in polymers.

Degradation and Environmental Fate

A significant concern regarding TNPP is its potential to degrade into 4-nonylphenol (4-NP), a known endocrine-disrupting chemical.[7] This degradation can occur through hydrolysis.[7] The release of 4-NP into the environment is a major factor in the classification of TNPP as a Substance of Very High Concern (SVHC) by the European Chemicals Agency.[8]

Caption: Degradation pathway of TNPP to 4-nonylphenol.

Biological Interactions and Signaling Pathways

Recent studies have begun to elucidate the direct and indirect biological effects of TNPP and its degradation products, which is of particular interest to drug development professionals.

Induction of Apoptosis in Human Renal Cells via the ERK/CEPBA/lncRNA CYTOR Axis

A 2024 study demonstrated that TNPP can induce apoptosis in human renal epithelial cells (HEK293T and HK-2).[9] The proposed mechanism involves the downregulation of the long non-coding RNA CYTOR through the ERK-CEBPA signaling pathway.[9] Specifically, TNPP treatment was found to decrease the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.[9]

Caption: Proposed signaling pathway for TNPP-induced renal cell apoptosis.

Disruption of the Transforming Growth Factor-β (TGF-β) Signaling Pathway by 4-Nonylphenol

The degradation product of TNPP, 4-nonylphenol, has been shown to stimulate the proliferation of ovarian cancer cells by inhibiting the TGF-β signaling pathway.[10][11][12] This pathway is a critical regulator of cell growth and apoptosis. 4-Nonylphenol treatment leads to a decrease in the phosphorylation of Smad3, a key downstream effector of TGF-β signaling.[10][11][12]

Caption: Disruption of the TGF-β signaling pathway by 4-nonylphenol.

Conclusion

This compound is a commercially significant chemical with well-established applications as a polymer stabilizer. Its chemical properties and synthesis are well-understood. However, growing concerns about its environmental fate and the endocrine-disrupting properties of its degradation product, 4-nonylphenol, have led to increased scrutiny and regulatory action. Furthermore, emerging research into the direct biological effects of TNPP on cellular signaling pathways highlights the need for a deeper understanding of its toxicological profile. This technical guide provides a foundational understanding of TNPP for researchers in both material science and the life sciences, underscoring the importance of considering both the industrial utility and the potential biological impact of such compounds.

References

- 1. Tris Nonylphenyl Phosphite Companies, Top Tris Nonylphenyl Phosphite Manufacturers [marketsandmarkets.com]

- 2. nbinno.com [nbinno.com]

- 3. Tris(nonylphenyl)phosphite | C45H69O3P | CID 76452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US5532401A - Process for production of tris(nonylphenyl) phosphite - Google Patents [patents.google.com]

- 6. LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. useforesight.io [useforesight.io]

- 8. packlab.gr [packlab.gr]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effects of 4-nonylphenol and bisphenol A on stimulation of cell growth via disruption of the transforming growth factor-β signaling pathway in ovarian cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Tris(4-nonylphenyl) phosphite from Nonylphenol and Phosphorus Trichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-nonylphenyl) phosphite (B83602) (TNPP) is an important industrial chemical primarily used as a stabilizer and antioxidant in various polymers, including plastics and rubber.[1][2][3] Its function is to protect these materials from degradation caused by heat and oxidation, thereby extending their lifespan and maintaining their performance characteristics.[3] TNPP is synthesized through the reaction of 4-nonylphenol (B119669) with phosphorus trichloride (B1173362).[4][5] This guide provides a comprehensive overview of the synthesis process, including detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway and experimental workflow.

Recent discussions have highlighted the potential for TNPP to degrade into 4-nonylphenol, a compound with endocrine-disrupting properties, which has led to proposals for its classification as a Substance of Very High Concern (SVHC) in some regions.[3] This underscores the importance of understanding and controlling the synthesis process to minimize residual nonylphenol and other impurities.

Reaction Mechanism and Stoichiometry

The synthesis of tris(4-nonylphenyl) phosphite is a nucleophilic substitution reaction where the hydroxyl group of 4-nonylphenol attacks the phosphorus atom of phosphorus trichloride, displacing a chloride ion. This process occurs in a stepwise manner, with three molecules of 4-nonylphenol reacting with one molecule of phosphorus trichloride to form the final product and three molecules of hydrogen chloride as a byproduct.[6]

The overall balanced chemical equation is:

3 C₁₅H₂₄O + PCl₃ → (C₁₅H₂₃O)₃P + 3 HCl

(4-nonylphenol + Phosphorus trichloride → this compound + Hydrogen chloride)

To drive the reaction to completion and achieve a low acid number in the final product, an excess of nonylphenol is often used.[7][8] This excess nonylphenol is typically removed in a subsequent purification step.[7][8]

Experimental Protocols

Several methods for the synthesis of TNPP have been described, with variations in reaction conditions and purification techniques. Below are detailed protocols based on patented industrial processes.

General Synthesis Procedure

This protocol describes a common method for synthesizing TNPP, which involves a thermal reaction followed by filtration.

Materials:

-

4-Nonylphenol

-

Phosphorus trichloride

Equipment:

-

Reaction kettle equipped with a stirrer and a thermometer

-

Heating mantle

-

Filter press

Procedure:

-

Charge the reaction kettle with the specified amount of 4-nonylphenol.

-

Begin stirring and heat the nonylphenol to a temperature of 75-80°C.[9]

-

Slowly add the phosphorus trichloride to the reaction kettle over a period of approximately 60 minutes, maintaining the temperature.[9]

-

After the addition is complete, raise the temperature to 145-150°C and maintain it for 3 hours for thermal preservation.[9]

-

During the reaction, hydrogen chloride gas is liberated and should be safely vented or scrubbed.

-

After the thermal preservation period, monitor the reaction progress by measuring the acid value of the mixture.

-

Once the desired acid value is reached, the reaction is considered complete.

-

Cool the reaction mixture and then filter it using a filter press to remove any solid impurities.[9]

-

The resulting liquid is the final this compound product.

Improved Process with Thin Film Distillation

This enhanced method utilizes an excess of nonylphenol to ensure a more complete reaction and a lower acid number, followed by a purification step to remove the unreacted nonylphenol.[7][8]

Materials:

Equipment:

-

Reaction vessel with agitation and heating capabilities

-

Thin film evaporator

-

Vacuum system

Procedure:

-

Combine at least a 4 weight percent excess of nonylphenol with phosphorus trichloride in the reaction vessel.[4][7][8]

-

Agitate and heat the mixture to a temperature ranging from room temperature to 130°C.[4][7][8] This will facilitate the reaction and help to liberate the hydrogen chloride byproduct.

-

Once the reaction is complete, as determined by a low acid number, transfer the crude product to a thin film evaporator.

-

Remove the excess nonylphenol by thin film distillation at a temperature between 100°C and 350°C (preferably 150°C to 250°C) under a vacuum of 0.01 to 5 mm Hg.[4][7][8]

-

The purified this compound will have a low residual chloride level (≤ 90 ppm), a low acid number (≤ 0.1), and a low nonylphenol content (≤ 0.1 weight percent).[4][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from the described synthesis methods.

| Parameter | General Synthesis | Improved Process with Distillation | Reference |

| Nonylphenol Stoichiometry | 5.5-6.2 parts by weight | ≥ 4% excess (8% preferred) | [9],[7],[8] |

| Phosphorus Trichloride Stoichiometry | 0.8-1.2 parts by weight | Stoichiometric to nonylphenol (less excess) | [9],[7],[8] |

| Initial Reaction Temperature | 75-80°C | Room temperature to 130°C | [9],[7],[4],[8] |

| Thermal Preservation Temperature | 145-150°C | Not specified | [9] |

| Reaction Time | 3 hours (thermal preservation) | Not specified (until low acid number) | [9],[7],[8] |

| Yield | ~94% | Not explicitly stated | [9] |

| Parameter | Value | Reference |

| Residual Chloride | ≤ 90 ppm | [7],[4],[8] |

| Acid Number | ≤ 0.1 | [7],[4],[8] |

| Residual Nonylphenol | ≤ 0.1 wt% | [7],[4],[8] |

| Thin Film Distillation Temperature | 100-350°C (150-250°C preferred) | [7],[4],[8] |

| Vacuum for Distillation | 0.01-5 mm Hg | [7],[4],[8] |

Visualizations

Reaction Pathway

The following diagram illustrates the stepwise reaction mechanism for the formation of this compound.

Caption: Stepwise formation of this compound.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for TNPP.

Conclusion

The synthesis of this compound from nonylphenol and phosphorus trichloride is a well-established industrial process. By carefully controlling reaction parameters such as stoichiometry, temperature, and reaction time, a high yield of the desired product can be achieved. The use of an excess of nonylphenol followed by a thin film distillation purification step offers a method to produce a high-purity product with low levels of residual reactants and byproducts. This is particularly important given the regulatory scrutiny of nonylphenol. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important industrial chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. pishrochem.com [pishrochem.com]

- 3. useforesight.io [useforesight.io]

- 4. Tris(nonylphenyl)phosphite | C45H69O3P | CID 76452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Tris(nonylphenyl) phosphite | 26523-78-4 [smolecule.com]

- 6. Phosphorus trichloride - Wikipedia [en.wikipedia.org]

- 7. US5532401A - Process for production of tris(nonylphenyl) phosphite - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

- 9. CN102775440A - Composition of tris(nonylphenyl)phosphite and preparation method thereof - Google Patents [patents.google.com]

The Core Mechanism of TNPP as a Secondary Antioxidant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(nonylphenyl) phosphite (B83602) (TNPP) is a widely utilized secondary antioxidant in the stabilization of polymeric materials. Its primary mechanism of action involves the decomposition of hydroperoxides, which are key intermediates in the oxidative degradation cascade of polymers. This process effectively terminates the chain reaction of degradation, thereby preserving the integrity and extending the service life of the material. This technical guide provides an in-depth exploration of the core mechanisms of TNPP's antioxidant activity, supported by quantitative data, detailed experimental protocols for its evaluation, and visualizations of the involved chemical pathways.

Introduction to Secondary Antioxidants and the Role of TNPP

Polymer degradation is a significant concern in material science, leading to the deterioration of physical and chemical properties. Oxidative degradation, initiated by factors such as heat, UV radiation, and mechanical stress, proceeds via a free-radical chain reaction. Primary antioxidants, typically hindered phenols, function by scavenging these free radicals. However, the reaction between primary antioxidants and free radicals can generate hydroperoxides (ROOH), which are relatively stable but can decompose into highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals.[1][2]

This is where secondary antioxidants, like TNPP, play a crucial role. They are often referred to as hydroperoxide decomposers.[3] TNPP, an organophosphite antioxidant, effectively reduces hydroperoxides to stable alcohols, thereby preventing the proliferation of degradation-catalyzing radicals.[1][2] This function is particularly critical during high-temperature processing of polymers, where the efficacy of some primary antioxidants may be diminished.[1]

Core Mechanism of Action: Hydroperoxide Decomposition

The principal antioxidant function of TNPP lies in its ability to decompose hydroperoxides. The trivalent phosphorus atom in the phosphite ester acts as a reducing agent, reacting with hydroperoxides in a non-radical, ionic mechanism.[1] In this reaction, the phosphite is oxidized to a more stable phosphate (B84403) ester (P=O), while the hydroperoxide is converted into a harmless alcohol (ROH).[1][2]

The general reaction can be depicted as:

ROOH + P(OAr)₃ → ROH + O=P(OAr)₃

Where:

-

ROOH is the polymer hydroperoxide

-

P(OAr)₃ is Tris(nonylphenyl) phosphite (TNPP)

-

ROH is a stable alcohol

-

O=P(OAr)₃ is the corresponding phosphate ester

This reaction effectively breaks the degradation cycle by removing the source of new radical generation.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Diagram 1: Primary Mechanism of TNPP as a Hydroperoxide Decomposer

Caption: Hydroperoxide decomposition by TNPP.

Secondary Mechanisms of Action

While hydroperoxide decomposition is the primary role of TNPP, other mechanisms contribute to its overall stabilizing effect.

Chain-Breaking Antioxidant Activity

Under specific conditions, particularly at elevated temperatures, hindered aryl phosphites like TNPP can exhibit a degree of primary antioxidant activity. They can react with peroxyl radicals (ROO•) to form a phosphoranylperoxyl radical, which can then decompose to generate a stable phosphate and an alkoxyl radical, or release a hindered aryloxyl radical that can terminate radical chains.[4] However, at ambient temperatures, this chain-breaking activity is generally lower than that of traditional hindered phenolic antioxidants.[4]

Role of Hydrolysis Products

TNPP can undergo hydrolysis in the presence of moisture, especially at higher temperatures. This hydrolysis can lead to the formation of nonylphenol and phosphorous acid derivatives.[5] These hydrolysis products can themselves possess antioxidant properties, contributing to the overall stabilization of the polymer.[4] For instance, the generated phenols can act as chain-breaking antioxidants.[4]

Diagram 2: Synergistic Action of TNPP with Primary Antioxidants

Caption: Synergistic cycle of TNPP and primary antioxidants.

Quantitative Data on TNPP Performance

While precise, universally applicable quantitative data is challenging to present due to variations in polymer matrices, processing conditions, and testing methodologies, the following tables provide an illustrative summary of TNPP's performance characteristics based on typical industry observations.

Table 1: Illustrative Oxidative Induction Time (OIT) in Polypropylene

| Formulation | OIT at 200°C (minutes) |

| Unstabilized Polypropylene | < 1 |

| Polypropylene + 0.1% Primary Antioxidant | 15 - 25 |

| Polypropylene + 0.1% TNPP | 5 - 10 |

| Polypropylene + 0.1% Primary Antioxidant + 0.1% TNPP | 40 - 60 |

Note: These are representative values. Actual OIT can vary significantly.

Table 2: Illustrative Peroxide Value Reduction in Polyethylene

| Formulation | Peroxide Value (meq/kg) after processing |

| Unstabilized Polyethylene | 10 - 15 |

| Polyethylene + 0.2% Primary Antioxidant | 5 - 8 |

| Polyethylene + 0.2% TNPP | 2 - 4 |

| Polyethylene + 0.2% Primary Antioxidant + 0.2% TNPP | < 1 |

Note: These are representative values. Actual peroxide values can vary.

Experimental Protocols

The evaluation of TNPP's antioxidant efficacy relies on several key analytical techniques.

Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)

Objective: To determine the time to the onset of oxidation of a polymer stabilized with TNPP at a specific isothermal temperature. A longer OIT indicates better oxidative stability.[1][6]

Methodology:

-

Sample Preparation: A small sample (5-10 mg) of the polymer containing TNPP is accurately weighed into an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Initial Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 50 mL/min.

-

Heating Program:

-

Gas Switch: Switch the purge gas from nitrogen to oxygen or air at the same flow rate (50 mL/min).[6]

-

-

Data Acquisition: Record the heat flow as a function of time. The onset of the exothermic oxidation peak is determined.

-

Analysis: The OIT is the time elapsed from the introduction of the oxidative atmosphere to the onset of the exothermic oxidation peak.[1]

Diagram 3: Experimental Workflow for DSC-OIT Measurement

References

- 1. Find out about.......Plastics, Polymer Engineering and Leadership: Plastic Part Failure Analysis - Using Thermal Analysis (DSC) to Estimate the Anti-Oxidant Level in Polymers [findoutaboutplastics.com]

- 2. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Hydrolysis and Degradation Pathways of Tris(4-nonylphenyl) phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-nonylphenyl) phosphite (B83602) (TNPP) is an antioxidant and stabilizer widely used in the manufacturing of various polymers. However, its susceptibility to hydrolysis and degradation, leading to the formation of 4-nonylphenol (B119669) (4-NP), has raised significant environmental and health concerns. 4-Nonylphenol is a known endocrine disruptor, and its release from TNPP-containing materials is a key focus of regulatory bodies worldwide. This technical guide provides an in-depth overview of the hydrolysis and degradation pathways of TNPP, summarizes available quantitative data, details experimental protocols for studying these processes, and presents visualizations of the degradation pathways and experimental workflows.

Introduction

Tris(4-nonylphenyl) phosphite is primarily utilized to protect polymers such as PVC, polyethylene, and rubber from degradation caused by heat and oxidation.[1] Its function as a secondary antioxidant involves the decomposition of hydroperoxides. Despite its efficacy as a stabilizer, TNPP can undergo hydrolysis, a process that cleaves the ester bonds and releases 4-nonylphenol.[1] This degradation is a significant issue as 4-NP is persistent in aquatic environments, can bioaccumulate, and exhibits endocrine-disrupting properties.[1] Consequently, TNPP has been proposed as a Substance of Very High Concern (SVHC) under the European REACH regulation.[1] Understanding the kinetics and mechanisms of TNPP hydrolysis is therefore crucial for assessing its environmental fate and developing safer alternatives.

Degradation Pathways

The primary degradation pathway for this compound in an aqueous environment is hydrolysis. This reaction proceeds in a stepwise manner, with the sequential cleavage of the three phenoxy-ester bonds. Oxidation of the phosphite to a phosphate (B84403) can also occur, which may then be followed by hydrolysis.

Hydrolysis Pathway

The hydrolysis of TNPP is a multi-step process that results in the formation of 4-nonylphenol and phosphorous acid. The reaction is influenced by factors such as pH and temperature. The low water solubility of TNPP can, however, limit the rate of hydrolysis in aqueous environments.[2]

The proposed stepwise hydrolysis pathway is as follows:

-

First Hydrolysis Step: TNPP reacts with water to form Di(4-nonylphenyl) phosphite and one molecule of 4-nonylphenol.

-

Second Hydrolysis Step: Di(4-nonylphenyl) phosphite is further hydrolyzed to Mono(4-nonylphenyl) phosphite and a second molecule of 4-nonylphenol.

-

Third Hydrolysis Step: Mono(4-nonylphenyl) phosphite hydrolyzes to yield phosphorous acid and a third molecule of 4-nonylphenol.

Oxidation and Subsequent Hydrolysis

In the presence of oxidizing agents, TNPP can be converted to Tris(4-nonylphenyl) phosphate. This phosphate ester is also subject to hydrolysis, which would proceed through a similar stepwise mechanism to release 4-nonylphenol and phosphoric acid. This oxidation can occur during polymer processing or through environmental oxidative processes.

Quantitative Data on Hydrolysis

Quantitative data on the hydrolysis rate of TNPP is limited in publicly available literature, primarily due to its very low water solubility which makes experimental determination challenging.[2] The available information suggests that TNPP is relatively resistant to hydrolysis.

| Parameter | Condition | Result | Reference |

| Hydrolysis | pH 7, 24°C | <0.6 mg/L solubility | PubChem[2] |

| Hydrolysis | Not specified | In water, hydrolyzes to nonylphenol with a half-life of 1.6–4.4 days. | ENFO[3] |

| Biodegradation | 28 days in water | <4% degradation | ENFO[3] |

Note: The reported half-life from ENFO appears to be an outlier compared to other sources suggesting high hydrolytic stability and may require further validation. The low water solubility is a significant factor limiting the hydrolysis rate.

Experimental Protocols

The study of TNPP hydrolysis can be conducted following standardized guidelines, such as the OECD Guideline for the Testing of Chemicals 111: Hydrolysis as a Function of pH.

Hydrolysis Rate Determination (Following OECD 111)

This protocol outlines a general procedure for determining the abiotic hydrolysis rate of TNPP.

Methodology:

-

Preparation of Test Solutions:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Prepare a stock solution of TNPP in a water-miscible solvent (e.g., acetonitrile) due to its low water solubility.

-

Add a small volume of the TNPP stock solution to the buffer solutions to achieve the desired test concentration, ensuring the solvent concentration is minimal.

-

-

Incubation:

-

Incubate the test solutions in the dark at a constant temperature (e.g., 25°C, 50°C) to prevent photodegradation.

-

Use sterile glassware to avoid microbial degradation.

-

-

Sampling:

-

At predetermined time intervals, withdraw aliquots from the test solutions.

-

-

Sample Analysis:

-

Extract TNPP and its degradation products (4-nonylphenol, di- and mono-nonylphenyl phosphite) from the aqueous samples using an appropriate organic solvent (e.g., hexane-acetone mixture).[4]

-

Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Determine the concentrations of TNPP and its degradation products at each time point.

-

Calculate the first-order rate constants and half-lives for the hydrolysis of TNPP at each pH and temperature.

-

Identification of Degradation Products

The identification of intermediates and final degradation products is crucial for understanding the complete degradation pathway.

Methodology:

-

Forced Degradation:

-

Subject TNPP to accelerated hydrolysis conditions (e.g., higher temperatures, extreme pH) to generate detectable concentrations of degradation products.

-

-

Chromatographic Separation:

-

Use High-Performance Liquid Chromatography (HPLC) to separate the parent compound and its degradation products.

-

-

Mass Spectrometric Analysis:

-

Couple the HPLC to a high-resolution mass spectrometer (e.g., Orbitrap or TOF-MS) to obtain accurate mass measurements of the parent and product ions.

-

Use tandem mass spectrometry (MS/MS) to fragment the ions and elucidate their structures.

-

Conclusion

The hydrolysis of this compound is a critical degradation pathway that leads to the formation of the environmentally persistent and endocrine-disrupting compound, 4-nonylphenol. While TNPP exhibits some resistance to hydrolysis, its widespread use necessitates a thorough understanding of its environmental fate. The lack of comprehensive quantitative data on its hydrolysis rates under various environmental conditions highlights an area for further research. The experimental protocols outlined in this guide, based on established methodologies, provide a framework for generating this much-needed data. Such studies are essential for accurate risk assessment and the development of more benign alternatives in polymer stabilization.

References

- 1. useforesight.io [useforesight.io]

- 2. Tris(nonylphenyl)phosphite | C45H69O3P | CID 76452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TNPP (Tris(nonylphenyl)-phosphate) | ENvironmental inFOrmation [enfo.hu]

- 4. New method for identifying nonylphenol in FCM | Food Packaging Forum [foodpackagingforum.org]

- 5. LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating REACH: A Technical Guide to the Regulatory Status of Tris(4-nonylphenyl) phosphite (TNPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the regulatory landscape for Tris(4-nonylphenyl) phosphite (B83602) (TNPP) under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. TNPP, a widely used antioxidant and stabilizer in the polymer and rubber industries, has come under significant regulatory scrutiny due to environmental concerns. This document outlines its current status, key toxicological data, and the experimental methodologies underpinning its assessment.

Executive Summary of Regulatory Status

Tris(4-nonylphenyl) phosphite is identified as a Substance of Very High Concern (SVHC) under REACH and has been included in the Candidate List. This designation triggers immediate legal obligations for companies manufacturing, importing, or using the substance in the EU. The primary driver for this classification is its endocrine-disrupting properties for the environment, both intrinsically and due to its degradation to 4-nonylphenol (B119669) (4-NP), a known endocrine disruptor.[1][2][3]

Initially, the SVHC listing on July 16, 2019, specified TNPP containing ≥ 0.1% w/w of 4-nonylphenol, branched and linear (4-NP). However, this was updated on January 21, 2025, to include TNPP on its own, recognizing its intrinsic endocrine-disrupting properties for the environment.[4] A proposal by France in August 2024 further solidified this stance, emphasizing the environmental risks posed by the substance itself.[1][2][3]

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for TNPP and its primary degradation product, 4-nonylphenol. This information is critical for risk assessment and the development of safer alternatives.

Table 1: Physicochemical Properties of this compound (TNPP)

| Property | Value | Reference |

| Molecular Formula | C45H69O3P | [5] |

| Molecular Mass | 689 g/mol | [5] |

| Appearance | Liquid | [5] |

| Melting Point | 6 ± 3 °C | [5] |

| Boiling Point | 322 °C | [5] |

| Vapor Pressure | 0.058 Pa (at 25 °C) | [5] |

| Water Solubility | 0.05 g/mL | [5] |

| Log Kow (Octanol-Water Partition Coefficient) | 20 (QSAR) | [5] |

| Bioconcentration Factor (BCF) | 3,162 L/kg | [5] |

Table 2: Ecotoxicity Data for this compound (TNPP)

| Endpoint | Species | Value | Reference |

| EC50 (48h) | Daphnia magna (Water Flea) | 0.42 mg/L | [5] |

| LC50 (48h) | Leuciscus idus (Ide) | 7.1 mg/L | [5] |

| LC50 (48h) | Brachydanio rerio (Zebrafish) | 16 mg/L | [5] |

Table 3: Ecotoxicity Data for 4-nonylphenol (4-NP) - Degradation Product

| Endpoint | Species | Value | Reference |

| EC50 (48h) | Daphnia magna | 14.23 mg/L (for NP40EO) | [6] |

| NOEC (21d) | Daphnia magna | 0.11 mg/L (for NP40EO) | [6] |

| LOEC (21d) | Daphnia magna | 0.445 mg/L (for NP40EO) | [6] |

Key Experimental Protocols

The regulatory assessment of TNPP relies on data generated from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological endpoints.

Aquatic Toxicity: Daphnia magna Chronic Toxicity Test (OECD 211)

This test evaluates the effects of a substance on the reproduction of Daphnia magna over a 21-day period.

-

Test Organism: Daphnia magna (water flea), less than 24 hours old at the start of the test.

-

Test Substance Preparation: A stock solution of TNPP is prepared, and a series of dilutions are made to establish the test concentrations. Due to TNPP's low water solubility, a carrier solvent may be used.

-

Test Conditions:

-

Temperature: 20 ± 2 °C.

-

Photoperiod: 16 hours light, 8 hours dark.

-

Test Vessels: Glass beakers containing the test solutions.

-

Feeding: Daphnids are fed daily with a suitable food source, such as algae.

-

-

Procedure:

-

Young daphnids are individually placed in test vessels containing the different concentrations of TNPP.

-

The test solutions are renewed every 2 to 3 days.

-

Observations are made daily to record mortality of the parent daphnids and the number of offspring produced.

-

-

Endpoint: The primary endpoint is the number of living offspring produced per parent animal. The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) are determined by statistical analysis. The ECx (e.g., EC10, EC50), the concentration that causes a certain percentage reduction in reproduction, can also be calculated.[6][7][8][9]

Hydrolysis as a Function of pH (OECD 111)

This study determines the rate of abiotic degradation of a substance by hydrolysis in water at different pH levels.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance: A solution of TNPP in a suitable solvent is added to the buffer solutions.

-

Test Conditions:

-

Temperature: A constant temperature, typically 50 °C for a preliminary test and other temperatures for further tiers, is maintained in the dark.

-

-

Procedure:

-

The test substance is added to the buffer solutions.

-

Samples are taken at various time intervals.

-

The concentration of TNPP and any major hydrolysis products (like 4-nonylphenol) are determined using a suitable analytical method (e.g., HPLC or GC-MS).

-

-

Endpoint: The rate of hydrolysis is expressed as a half-life (DT50) at each pH. This data is crucial for assessing the persistence of TNPP in the aquatic environment.

Skin Sensitization: Guinea Pig Maximisation Test (GPMT) (OECD 406)

The GPMT is an in vivo assay to assess the potential of a substance to cause skin sensitization.

-

Test Animal: Young adult guinea pigs.

-

Procedure:

-

Induction Phase:

-

Intradermal Induction: The test substance is injected intradermally, both with and without Freund's Complete Adjuvant (FCA), to stimulate an immune response.

-

Topical Induction: One week later, the test substance is applied topically to the same area.

-

-

Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a different area of the skin on both the test and control animals.

-

-

Observation: The challenge sites are observed for signs of skin reaction (erythema and edema) at 24 and 48 hours after patch removal.

-

Endpoint: The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is classified as a sensitizer (B1316253) if a significantly higher proportion of test animals show a positive reaction compared to the control group.

Signaling Pathways and Regulatory Workflow

The following diagrams illustrate the key signaling pathway of concern and the regulatory workflow under REACH for a substance like TNPP.

Conclusion and Future Outlook

The regulatory classification of this compound as a Substance of Very High Concern under REACH reflects a growing body of evidence regarding its environmental risks. The focus on its endocrine-disrupting properties, both intrinsic and through its degradation to 4-nonylphenol, underscores the importance of considering the full life cycle of chemical substances in risk assessment.

For researchers, scientists, and drug development professionals, this case highlights the need for a thorough understanding of the regulatory landscape and the underlying scientific data. As regulations continue to evolve, there will be an increasing demand for the development of safer, more sustainable alternatives to substances like TNPP. This presents both a challenge and an opportunity for innovation in chemical design and material science. Industries that currently use TNPP will need to actively seek out these alternatives to ensure compliance and mitigate environmental impact.[3]

References

- 1. useforesight.io [useforesight.io]

- 2. useforesight.io [useforesight.io]

- 3. packlab.gr [packlab.gr]

- 4. ECHA Adds Five Substances to the Candidate List | SGS France [sgs.com]

- 5. TNPP (Tris(nonylphenyl)-phosphate) | ENvironmental inFOrmation [enfo.hu]

- 6. Acute and Chronic Toxicity of Nonylphenol Ethoxylates to <i>Daphnia magna</i> [ere.ac.cn]

- 7. Daphnia magna as an Alternative Model for (Simultaneous) Bioaccumulation and Chronic Toxicity Assessment—Controlled Exposure Study Indicates High Hazard of Heterocyclic PAHs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. erem.ktu.lt [erem.ktu.lt]

- 9. mdpi.com [mdpi.com]

CAS number and nomenclature for Tris(4-nonylphenyl) phosphite)

Tris(4-nonylphenyl) phosphite (B83602) (TNPP) is a versatile phosphite stabilizer extensively utilized across various industries.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, applications, and analytical methodologies for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identity

Tris(4-nonylphenyl) phosphite is known by several synonyms, and its identification is standardized by its CAS number.

| Identifier | Value |

| Chemical Name | Tris(nonylphenyl) phosphite[3][4] |

| CAS Number | 26523-78-4[1][3][5][6][7] |

| EC Number | 247-759-6[1][6][7] |

| Molecular Formula | C45H69O3P[1][3] |

| Molecular Weight | 689.0 g/mol [3][6][8] |

| IUPAC Name | Tris(nonylphenyl)phosphite[9] |

| Synonyms | Antioxidant TNP, Irgafos TNPP, Naugard TNPP, Tri(monononylphenyl) phosphite, tris(4-nonylphenyl, branched) phosphite[1][6][8] |

Physicochemical Properties

The physical and chemical characteristics of TNPP are summarized in the table below.

| Property | Value |

| Appearance | Colorless to clear yellow viscous liquid[9] |

| Boiling Point | >360 °C (lit.)[3][6][10] |

| Density | 0.99 g/mL at 25 °C (lit.)[3][6][10] |

| Refractive Index | n20/D 1.528 (lit.)[3][6][10] |

| Acid Number | 0.1 max (mg KOH/g)[9] |

| Purity | 92.0 min (%)[9] |

Industrial Applications and Function

TNPP's primary function is as an antioxidant and stabilizer in the processing of various polymers.[8][11] It is effective in improving color and processing stability in a wide range of materials.[1]

Key Applications:

-

Polymers: It is used in polymers such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polystyrene, high-density polyethylene (HDPE), linear low-density polyethylene (LLDPE), and polyvinyl chloride (PVC).[1][8] Its concentration in these materials typically ranges from 0.05% to 3%.[8][11]

-

Elastomers: TNPP is a suitable stabilizer for elastomers like styrene-butadiene rubber (SBR) and nitrile butadiene rubber (NBR).[1]

-

Food Packaging: It is used in food packaging materials to prevent degradation and preserve the quality of the contents.[2]

-

Lubricants and Hydraulic Fluids: Its antioxidant properties are beneficial in extending the shelf-life and performance of lubricants and hydraulic fluids.[2]

The utility of TNPP stems from its ability to protect materials from oxidative degradation, thereby increasing product longevity and maintaining quality.[2] It can be used alone or in combination with other stabilizers, such as hindered phenols, for enhanced performance.[1]

Environmental and Health Considerations

A significant concern associated with TNPP is its degradation into 4-nonylphenol (B119669) (4NP), a known endocrine-disrupting chemical.[5][12][13] This degradation can occur upon migration into packaged foods, posing potential health risks.[12] Due to these concerns, Tris(4-nonylphenyl, branched and linear) phosphite (TNPP) has been proposed for identification as a Substance of Very High Concern (SVHC) under REACH regulations due to its endocrine-disrupting properties that threaten the environment.[14] The degradation product, 4-nonylphenol, is persistent in aquatic environments and can bioaccumulate in organisms, leading to potential reproductive and developmental issues in wildlife.[14]

Experimental Protocols

The industrial synthesis of TNPP involves the reaction of nonylphenol with phosphorus trichloride (B1173362).[8][15]

Methodology:

-

Nonylphenol is added to a reaction vessel equipped with a stirrer and a thermometer.

-

The temperature is raised to 75-80°C with stirring.[16]

-

Phosphorus trichloride is then added over a period of 60 minutes.[16]

-

The reaction mixture undergoes thermal preservation at 145-150°C for 3 hours.[16]

-

An improved process suggests using at least a 4% weight excess of nonylphenol with agitation and heating to liberate the HCl byproduct.[17]

-

The excess nonylphenol is subsequently removed via thin-film distillation to reduce impurities.[17]

-

The final product is obtained after filtering and packaging.[16]

A method has been developed for the quantification of TNPP in food packaging materials to verify "TNPP-free" claims.[5][12] This two-step analytical procedure also allows for the detection of other potential sources of 4NP.[5]

Methodology:

-

Extraction: TNPP is extracted from the laminate packaging material by soaking the sample in an organic solvent mixture, such as hexane-acetone.[5][13]

-

TNPP Quantification (LC-MS/MS - APCI): The extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Atmospheric Pressure Chemical Ionization (APCI) in positive mode to detect and quantify TNPP.[5][18] The protonated molecule [M+H]+ is observed.[5]

-

4NP Release: A portion of the extract undergoes acidic treatment to hydrolyze any extracted TNPP, releasing 4-nonylphenol.[5]

-

4NP Quantification (LC-MS/MS - ESI): The acid-treated extract is then analyzed by LC-MS/MS using Electrospray Ionization (ESI) in negative mode to quantify the released 4NP.[5][18]

Method Performance:

-

Limit of Quantification (LOQ) for TNPP: 0.50 µg/dm² in laminates.[5][12]

-

Limit of Quantification (LOQ) for 4NP: 0.48 µg/dm² in laminates.[5][12]

References

- 1. 2017erp.com [2017erp.com]

- 2. pishrochem.com [pishrochem.com]

- 3. Tris(nonylphenyl) phosphite | 26523-78-4 [chemicalbook.com]

- 4. Antioxidant Tnpp Tris (nonylphenyl) Phosphite CAS No. 26523-78-4 Used in Food-Contacting Materials - Antioxidant Tnpp and Antioxidants [ruidea.en.made-in-china.com]

- 5. tandfonline.com [tandfonline.com]

- 6. トリス(ノニルフェニル)亜リン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Tris(nonylphenyl) phosphite | Endocrine Disruptor List [edlists.org]

- 8. Tris(nonylphenyl)phosphite | C45H69O3P | CID 76452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hunan-chem.com [hunan-chem.com]

- 10. scientificlabs.ie [scientificlabs.ie]

- 11. grandviewresearch.com [grandviewresearch.com]

- 12. LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New method for identifying nonylphenol in FCM | Food Packaging Forum [foodpackagingforum.org]

- 14. useforesight.io [useforesight.io]

- 15. researchgate.net [researchgate.net]

- 16. CN102775440A - Composition of tris(nonylphenyl)phosphite and preparation method thereof - Google Patents [patents.google.com]

- 17. US5532401A - Process for production of tris(nonylphenyl) phosphite - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Tris(nonylphenyl) phosphite (TNPP) Liquid Stabilizer

Introduction

Tris(nonylphenyl) phosphite (B83602) (TNPP) is an organophosphorus compound widely utilized as a secondary antioxidant and stabilizer in the processing of various polymeric materials.[1][2] Its primary function is to protect polymers from degradation during high-temperature processing and to enhance the long-term stability of the final product.[2][3] As a phosphite ester antioxidant, TNPP is particularly effective in decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers.[4][5] This technical guide provides an in-depth overview of the physical and chemical properties of TNPP, intended for researchers, scientists, and professionals in drug development and material science.

General and Identification Information

TNPP is commercially available as a complex mixture of isomers, primarily differing in the position of the nonyl group on the phenyl ring.[1][6]

| Identifier | Value |

| IUPAC Name | tris(nonylphenyl) phosphite[1][7][8] |

| CAS Number | 26523-78-4[4][9][10] |

| Molecular Formula | C₄₅H₆₉O₃P[4][9][10] |

| Molecular Weight | 689.0 g/mol [1][7][11] |

Physical Properties

TNPP is a clear, colorless to light yellow viscous liquid with a mild, phenol-like odor.[4][9][12][13] It is soluble in most common aprotic organic solvents but is considered insoluble in water.[1][10][14]

Table 1: Quantitative Physical Properties of TNPP

| Property | Value | Conditions / Method |

| Specific Gravity / Density | 0.980 - 0.992 g/cm³ | @ 25°C / Pycnometer[8][11][12] |

| Viscosity | 2500 - 5000 mPa·s | @ 25°C[8] |

| 250 cps | @ 60°C[11] | |

| Refractive Index | 1.523 - 1.528 | @ 25°C[8][11] |

| Boiling Point | >360 °C | (lit.)[4][15] |

| 322 °C | Onset of decomposition[14][16] | |

| Melting / Pour Point | ~6 °C | OECD Guideline 102[7][14] |

| Flash Point | 207 °C | Closed cup[7][9][11] |

| Vapor Pressure | 0.058 Pa | @ 25°C[9][17][18] |

| Phosphorus Content | 4.1% - 4.5% | X-Ray Fluorescence (XRF)[11][12] |

| Acid Value | ≤ 0.1 mg KOH/g | Acidimetric Titration[8][12] |

Table 2: Solubility Profile of TNPP

| Solvent | Solubility | Conditions |

| Water | < 0.6 mg/L | @ 24°C, pH 7 (OECD Guideline 105)[1][7][] |

| Aprotic Organic Solvents | Soluble | General[10] |

| Benzene | Slightly Soluble | -[4] |

| Chloroform | Slightly Soluble | -[4] |

| Methanol | Slightly Soluble | -[4] |

Chemical Properties and Stabilization Mechanism

The utility of TNPP stems from its chemical reactivity, primarily its function as a secondary antioxidant that works synergistically with primary antioxidants.

Role as a Secondary Antioxidant

During polymer processing and aging, hydroperoxides (ROOH) are formed, which can decompose into highly reactive radicals that propagate degradation. TNPP functions by stoichiometrically decomposing these hydroperoxides into non-radical, stable alcohols, thereby interrupting the auto-oxidative cycle.[5][20] This mechanism is crucial for maintaining the color stability and melt flow of the polymer during processing.[3][12] TNPP exhibits a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols.[3][5] The primary antioxidant scavenges free radicals, while TNPP removes the hydroperoxides, providing a more comprehensive stabilization system.[5]

References

- 1. Tris(nonylphenyl)phosphite | C45H69O3P | CID 76452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pishrochem.com [pishrochem.com]

- 3. vestachem.com [vestachem.com]

- 4. Tris(nonylphenyl) phosphite | 26523-78-4 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Tri(o-nonylphenyl) phosphite | C45H69O3P | CID 85595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy Tris(nonylphenyl) phosphite | 26523-78-4 [smolecule.com]

- 8. hunan-chem.com [hunan-chem.com]

- 9. ICSC 0964 - TRIS(NONYLPHENYL)PHOSPHITE [inchem.org]

- 10. chempoint.com [chempoint.com]

- 11. chempoint.com [chempoint.com]

- 12. 2017erp.com [2017erp.com]

- 13. chempoint.com [chempoint.com]

- 14. Trisnonylphenol phosphite - (CAS: 26523-78-4) - on stock [vestachem.com]

- 15. 三(2-壬苯基)亚磷酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 16. TNPP (Tris(nonylphenyl)-phosphate) | ENvironmental inFOrmation [enfo.hu]

- 17. chemicalbook.com [chemicalbook.com]

- 18. polymeradd.com [polymeradd.com]

- 20. Difference Between Phosphite Antioxidants and Phenolic Antioxidants [vinatiorganics.com]

Solubility of Tris(4-nonylphenyl) phosphite in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-nonylphenyl) phosphite (B83602) (TNPP), a widely utilized antioxidant and stabilizer in the polymer industry, also presents considerations for researchers in various fields, including materials science and drug delivery, due to its prevalence and chemical properties. An essential physical characteristic governing its application and potential environmental fate is its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility profile of TNPP, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Core Data Presentation: Qualitative Solubility

Tris(4-nonylphenyl) phosphite is a viscous, colorless to pale yellow liquid at room temperature. Its solubility in organic solvents is primarily dictated by the principle of "like dissolves like." The molecule possesses large, nonpolar nonylphenyl groups, which dominate its solubility characteristics, rendering it highly soluble in nonpolar and aprotic solvents. Conversely, it exhibits very low solubility in polar, protic solvents such as water.

While specific quantitative solubility data for TNPP in a range of organic solvents is not extensively documented in publicly available literature, qualitative assessments consistently report its miscibility with common aprotic organic solvents. Miscibility, in the context of two liquids, refers to their ability to mix in all proportions, forming a single, homogeneous phase. The following table summarizes the reported qualitative solubility of TNPP in various organic solvents.

| Solvent Classification | Solvent | Qualitative Solubility/Miscibility |

| Aromatic Hydrocarbons | Benzene | Soluble/Miscible |

| Toluene | Soluble/Miscible | |

| Ketones | Acetone | Soluble/Miscible |

| Chlorinated Solvents | Chloroform | Slightly Soluble |

| Dichloromethane | Expected to be Soluble/Miscible | |

| Alkanes | Hexane | Expected to be Soluble/Miscible |

| Alcohols | Methanol | Slightly Soluble |

| Ethanol | Expected to be Poorly Soluble | |

| Ethers | Diethyl Ether | Expected to be Soluble/Miscible |

| Amides | Dimethylformamide (DMF) | Expected to be Soluble/Miscible |

| Other | Acetonitrile | Soluble/Miscible[1] |

Note: "Expected to be Soluble/Miscible" or "Expected to be Poorly Soluble" is based on the chemical structure of TNPP and general principles of solubility.

Experimental Protocol: Determination of Miscibility of a Liquid in an Organic Solvent

The following protocol provides a detailed methodology for the qualitative and semi-quantitative determination of the miscibility of a liquid compound, such as this compound, in various organic solvents. This method is adapted from standard laboratory procedures for assessing liquid-liquid miscibility.

Objective: To determine the miscibility of this compound in a range of organic solvents at ambient temperature.

Materials:

-

This compound (TNPP)

-

Selected organic solvents (e.g., hexane, toluene, acetone, ethanol, dichloromethane) of analytical grade

-

Glass vials or test tubes with caps (B75204) (e.g., 10 mL capacity)

-

Calibrated pipettes or micropipettes

-

Vortex mixer

-

Light source for observation

Procedure:

-

Preparation:

-

Ensure all glassware is clean and dry to prevent contamination.

-

Label a series of vials with the names of the organic solvents to be tested.

-

Perform all operations in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

-

Initial Miscibility Screening (Qualitative):

-

To each labeled vial, add 2 mL of the respective organic solvent.

-

Add 2 mL of this compound to each vial.

-

Cap the vials securely.

-

Vortex each vial for 30 seconds to ensure thorough mixing.

-

Allow the vials to stand undisturbed for at least 5 minutes.

-

Observe each vial against a light source.

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate completely.

-

-

Record the observations for each solvent.

-

-

Semi-Quantitative Assessment (for Immiscible or Partially Miscible Systems):

-

For solvents where immiscibility or partial miscibility was observed, a titration-based approach can be used to estimate the solubility limit.

-

To a clean, dry vial, add a known volume of the organic solvent (e.g., 5 mL).

-

Using a micropipette, add a small, known volume of TNPP (e.g., 100 µL) to the solvent.

-

Cap the vial and vortex until the TNPP is fully dissolved or a persistent second phase is observed.

-

Continue adding small, known increments of TNPP, vortexing after each addition, until the solution becomes persistently cloudy or a second layer forms that does not disappear upon mixing.

-

Record the total volume of TNPP added before the saturation point was reached.

-

The approximate solubility can be calculated as: Solubility (v/v %) = (Total Volume of TNPP added / Total Volume of Solution) x 100

-

Data Analysis and Reporting:

-

Summarize the qualitative miscibility results in a table.

-

For semi-quantitative assessments, report the approximate solubility limit in the tested solvents.

-

Note the temperature at which the experiments were conducted.

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the solubility of a liquid compound in an organic solvent.

Caption: Workflow for determining the miscibility of a liquid solute in an organic solvent.

References

Methodological & Application

Application Note: Quantification of Tris(nonylphenyl) phosphite (TNPP) in Food Packaging by LC-MS/MS

Introduction

Tris(nonylphenyl) phosphite (B83602) (TNPP) is an antioxidant additive utilized in various polymers, such as polyethylene (B3416737) and polyvinyl chloride, to prevent degradation during processing and storage.[1][2] Its application in food packaging materials is of significant interest due to the potential for migration into foodstuffs.[1][3] A primary concern associated with TNPP is its degradation to 4-nonylphenols (4NP), a group of compounds recognized as endocrine disruptors.[1][4][5] Consequently, regulatory bodies have established specific migration limits for TNPP in food contact materials. To ensure consumer safety and verify compliance with these regulations, a robust and sensitive analytical method for the quantification of TNPP in food packaging is essential.[5][6]

This application note details a reliable Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of TNPP in multilayer food packaging laminates. The described protocol also includes a procedure for the subsequent analysis of 4NP to assess the potential for its formation from TNPP hydrolysis.

Experimental Protocols

This section outlines the detailed methodology for the extraction and quantification of TNPP and 4NP from food packaging materials.

1. Sample Preparation and Extraction

The extraction procedure is designed to efficiently remove TNPP from the polymer matrix of the food packaging material.

-

Materials:

-

Food packaging laminate sample

-

Hexane (HPLC grade)

-

Acetone (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Concentrated Hydrochloric Acid (37%)

-

4NP-C13 internal standard (IS) solution

-

15 mL polypropylene (B1209903) tubes

-

Nitrogen evaporator

-

-

Protocol:

-

Cut a representative piece of the food packaging laminate (e.g., 0.1 dm²).

-

Place the sample into a clean extraction vessel.

-

Add a suitable volume of a hexane-acetone mixture to fully immerse the sample.[5]

-

Perform extraction using a suitable technique (e.g., sonication, soaking).

-

Transfer a 4 mL aliquot of the extract to a 15 mL polypropylene tube.[7]

-

Evaporate the solvent under a gentle stream of nitrogen at 40°C ± 5°C to a final volume of 0.5 mL.[7]

-

Reconstitute the residue with acetonitrile to a final volume of 4 mL and mix thoroughly.[7]

-

Transfer an aliquot into an HPLC vial for LC-MS/MS analysis of TNPP.

-

-

Acidic Treatment for 4NP Analysis:

2. LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of TNPP and 4NP.

-

Instrumentation:

-

Liquid Chromatograph (e.g., Agilent, Waters, Shimadzu)

-

Tandem Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) and an Electrospray Ionization (ESI) source (e.g., Sciex QTrap 4000).[4]

-

-

LC Parameters for TNPP:

-

MS/MS Parameters for TNPP (APCI Positive Mode):

-

LC Parameters for 4NP:

-

Column: A C18 column is suitable for 4NP analysis.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium (B1175870) formate) is commonly used.

-

Flow Rate: 0.5 mL/min.[4]

-

Injection Volume: 5 µL.[4]

-

-

MS/MS Parameters for 4NP (ESI Negative Mode):

Data Presentation

The quantitative performance of the method is summarized in the table below.

| Analyte | Limit of Quantification (LOQ) (µg/dm²) | Recovery Range (%) |

| TNPP | 0.50[1][4] | 87 - 114[1][4] |

| 4NP | 0.48[1][4] | 87 - 114[1][4] |

Experimental Workflow and Signaling Pathways

The overall analytical workflow for the quantification of TNPP and the assessment of potential 4NP formation is depicted in the following diagram.

Caption: Workflow for TNPP and 4NP analysis in food packaging.

The logical relationship for the analysis is based on a two-step procedure that not only quantifies the amount of TNPP present in the packaging material but also evaluates the potential for 4NP to be present, either as a degradation product of TNPP or from other sources as a non-intentionally added substance (NIAS).[1][4]

Caption: Sources of 4-Nonylphenol in food packaging.

Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of TNPP in food packaging materials. The two-step analytical procedure allows for the direct measurement of TNPP and the assessment of total potential 4-nonylphenol, which is crucial for a comprehensive risk assessment of food contact materials. This methodology can be effectively implemented in quality control laboratories to monitor the levels of TNPP in food packaging and ensure compliance with regulatory standards. The successful application of this method has highlighted issues such as a lack of traceability at the supplier level and cross-contamination during manufacturing processes.[1][4]

References

- 1. LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. food.gov.uk [food.gov.uk]

- 3. Potential dietary exposure to p-nonylphenol from food-contact use of tris(nonylphenyl)phosphite (TNPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. New method for identifying nonylphenol in FCM | Food Packaging Forum [foodpackagingforum.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols for the Detection of 4-Nonylphenol in Polymers

Introduction

4-Nonylphenol (B119669) (4-NP) is an organic compound used in the manufacturing of antioxidants, lubricating oil additives, and stabilizers for plastics and rubber.[1] It is a known endocrine disruptor that can mimic estrogen and interfere with hormonal systems, leading to potential adverse health effects.[2] Due to its potential for migration from polymer products, sensitive and reliable analytical methods are crucial for monitoring its presence in various materials, especially those in contact with food.[3] These application notes provide detailed protocols for the extraction, cleanup, and quantification of 4-NP in polymer matrices, intended for researchers, scientists, and professionals in drug development and material sciences.

Analytical Workflow Overview

The detection of 4-nonylphenol in polymers typically involves a multi-step process encompassing sample preparation, extraction, extract cleanup, and instrumental analysis. The general workflow is outlined below.

Caption: General experimental workflow for 4-NP analysis.

Experimental Protocols

Protocol 1: Soxhlet Extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for a wide range of polymers, including polyolefins, polystyrene, and PVC.[2][4]

1. Sample Preparation:

-

Cut the polymer sample into small pieces (approximately 1-3 mm).[5]

-

Weigh accurately about 2 g of the prepared sample into a Soxhlet extraction thimble.

-

Fortify the sample with a known amount of an internal standard, such as ¹³C-labelled 4-nonylphenol, for accurate quantification.[2][4]

2. Soxhlet Extraction:

-

Place the thimble in a Soxhlet extractor.

-

Add 200 mL of methanol (B129727) to the distillation flask.

-

Extract the sample for 6-8 hours at a rate of 4-6 cycles per hour.

-

After extraction, allow the extract to cool to room temperature.

3. Extract Cleanup (Adsorption Chromatography):

-

Prepare a chromatography column with a slurry of 15% deactivated neutral alumina (B75360) in petroleum ether.[4]

-

Concentrate the methanolic extract to approximately 2 mL using a rotary evaporator.

-

Exchange the solvent to cyclohexane.

-

Apply the concentrated extract to the top of the alumina column.

-

Elute the column first with petroleum ether to remove non-polar interferences.

-

Elute the 4-nonylphenol fraction with a mixture of dichloromethane (B109758) and petroleum ether.

-

Concentrate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for good separation of nonylphenol isomers.[6]

-

Oven Program:

-

Initial temperature: 110°C, hold for 3 minutes.

-

Ramp to 190°C at 12°C/min, hold for 1 minute.

-

Ramp to 220°C at 5°C/min.

-

Ramp to 290°C at 10°C/min, hold for 5 minutes.[7]

-

-

Injector: 280°C, splitless mode.[7]

-

Carrier Gas: Helium at a constant flow rate.[7]

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for 4-nonylphenol (e.g., m/z 107, 135, 220).[7]

-

Protocol 2: Solvent Extraction and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is particularly useful for heat-sensitive polymers and offers high sensitivity and selectivity.[8]

1. Sample Preparation:

-

Reduce the polymer sample size as described in Protocol 1.

-

Weigh approximately 100 mg of the sample into a glass vial.[6]

2. Solvent Extraction (Sonication):

-

Add 10 mL of a 4:1 (v/v) hexane:ethyl acetate (B1210297) solution to the vial.[6]

-

Sonicate the sample at 60°C for 30 minutes.[6]

-

Carefully transfer the extract to a clean tube.

-

Dry the extract to completeness under a gentle flow of nitrogen.[6]

-

Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., acetonitrile (B52724)/water).

3. HPLC-MS/MS Analysis:

-

Instrument: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (HPLC-MS/MS).

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid to improve ionization.

-

Flow Rate: 0.6 mL/min.

-

MS/MS Detector:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive detection of precursor-product ion transitions for 4-nonylphenol.

-

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described.

Table 1: Method Performance for GC-MS Analysis of 4-Nonylphenol in Polymers

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.03 - 1.4 µg/g | [2][4] |

| Recovery | 86.0 - 93.4% | |

| Precision (RSD) | < 15% | [2][4] |

| Linearity (R²) | > 0.99 | [2][4] |

Table 2: Concentrations of 4-Nonylphenol Detected in Various Polymer Types

| Polymer Type | Concentration Range (µg/g) | Reference |

| Polystyrene (PS) | 64 - 287 | [2][4] |

| Polyvinylchloride (PVC) | 64 - 287 | [2][4] |

| Other Plastics | <0.03 - 1.4 | [2][4] |

Signaling Pathway of 4-Nonylphenol as an Endocrine Disruptor

4-Nonylphenol primarily exerts its endocrine-disrupting effects by mimicking the natural hormone 17β-estradiol and binding to estrogen receptors (ERα and ERβ). This interaction can trigger a cascade of cellular events normally regulated by estrogen. Additionally, 4-NP can interact with other nuclear receptors and signaling pathways, leading to a complex toxicological profile.

Caption: 4-NP's multifaceted endocrine disruption mechanism.

References

- 1. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nonylphenol | Rupa Health [rupahealth.com]

- 3. toxicslink.org [toxicslink.org]

- 4. Apoptotic and neurotoxic actions of 4-para-nonylphenol are accompanied by activation of retinoid X receptor and impairment of classical estrogen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct effects of 4-nonylphenol and estrogen-17 beta on expression of estrogen receptor alpha gene in smolting sockeye salmon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fisheriesjournal.com [fisheriesjournal.com]

- 7. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]